molecular formula C23H30O3 B563732 Etretinate-d3 CAS No. 1185237-13-1

Etretinate-d3

Cat. No. B563732
M. Wt: 357.508
InChI Key: HQMNCQVAMBCHCO-ISBRFZOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etretinate-d3 is the deuterium labeled Etretinate . Etretinate (Ro 10-9359) is a second-generation retinoid that has the potential for severe psoriasis research .


Molecular Structure Analysis

Etretinate-d3 has a molecular weight of 357.50 and a molecular formula of C23H27D3O3 . It is a deuterium-labeled version of Etretinate .


Chemical Reactions Analysis

The long-term stability of several Vitamin D3 metabolites, which are structurally similar to Etretinate-d3, was investigated after 1 and 3 months of storage at -20 °C . Five Vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .


Physical And Chemical Properties Analysis

Etretinate, the non-deuterium labeled version of Etretinate-d3, belongs to the class of synthetic aromatic retinoids . The lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of Etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group .

Scientific Research Applications

  • Dermatological Applications : Etretinate has been used in dermatology for various inflammatory keratosis and congenital hyperkeratotic disorders. It plays a significant role in treating otherwise intractable skin diseases. However, it has side effects, including teratogenicity, necessitating contraception for at least two years post-treatment due to its long half-life (Yoshikawa, 1993).

  • Side Effects and Alternative Treatments : Etretinate and acitretin are associated with mucocutaneous side effects like dryness and peeling. In a case study, a patient with psoriasis developed ulcerated atrophic striae during etretinate therapy, which resolved after discontinuation (Bowman & Hogan, 2000).

  • Pharmacological Profile and Efficacy : Etretinate acts by normalizing pathological changes in epidermal and dermal skin, particularly inhibiting hyperkeratinization and cell differentiation. Its efficacy as an alternative to other conventional therapies in severe psoriasis has been noted (Ward et al., 1983).

  • Long-term Safety in Psoriasis Treatment : A 5-year study assessing the safety of long-term etretinate therapy for psoriasis found no evidence of increased risk for major diseases like cardiovascular disease, cancer, diabetes, or inflammatory bowel disease. However, some patients reported joint problems associated with etretinate use (Stern et al., 1995).

  • Potential in Treating Nevoid Basal Cell Carcinoma Syndrome : Etretinate showed a therapeutic effect on existing basal cell carcinomas and a prophylactic effect in inhibiting new tumor formation in a patient with nevoid basal cell carcinoma syndrome (Hodak et al., 1987).

  • Retinoids and Psoriasis : Oral synthetic retinoids like etretinate have been effective for psoriasis. Despite their clinical success, their mechanism of action in psoriasis remains to be fully understood (Fritsch, 1992).

  • Etretinate's Effects on Keratinocyte Proliferation : In vitro studies on etretinate show its effect on keratinocyte proliferation and cytokine secretion, suggesting its potential therapeutic benefit in the treatment of psoriasis (Zhang et al., 1994).

Safety And Hazards

Etretinate-d3 is classified as a skin irritant (Category 2), eye irritant (Category 2), and reproductive toxin (Category 1A) . It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) .

Future Directions

Retinoids, including Etretinate, have been increasingly used for topical and systemic treatment of psoriasis and other hyperkeratotic and parakeratotic skin disorders . Current retinoid research targets the development of receptor-selective retinoids for tailoring and/or improving their therapeutic profile .

properties

IUPAC Name

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-ISBRFZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etretinate-d3

Citations

For This Compound
1
Citations
남혜선, 홍순근, 김태성, 정수희, 김미경… - 한국분석과학회학술 …, 2011 - dbpia.co.kr
… LC-MS/MS 의 APCI positive mode에서 etretinate와 etretinate-d3의 MRM (multiple reaction monitoring) Mass transition은 각각 m/z 355.1--->205.1, m/z 358.3-->312.2 이었으며, 머무름 시 …
Number of citations: 0 www.dbpia.co.kr

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